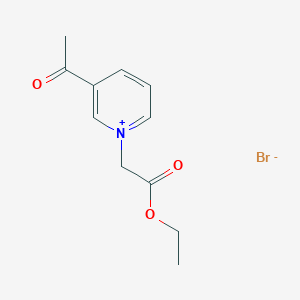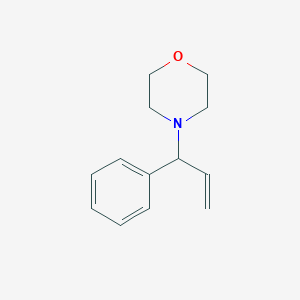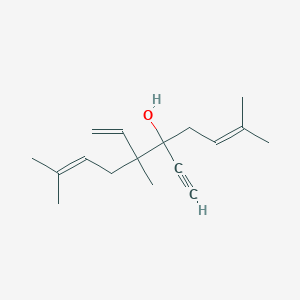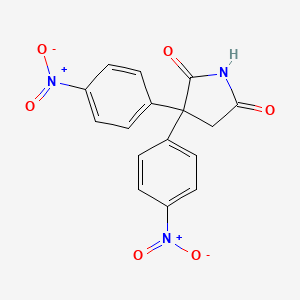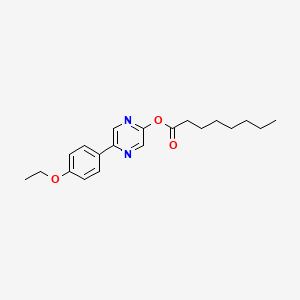
5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyrazine ring substituted with an ethoxyphenyl group and an octanoate ester chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate typically involves the esterification of 5-(4-ethoxyphenyl)pyrazin-2-ol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The ester chain may influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methoxyphenyl)pyrazin-2-YL octanoate: Similar structure but with a methoxy group instead of an ethoxy group.
5-(4-Ethoxyphenyl)pyrazin-2-YL butanoate: Similar structure but with a shorter ester chain.
Uniqueness
5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, while the octanoate ester chain provides flexibility in its interactions with biological targets.
Propriétés
Numéro CAS |
94589-91-0 |
|---|---|
Formule moléculaire |
C20H26N2O3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
[5-(4-ethoxyphenyl)pyrazin-2-yl] octanoate |
InChI |
InChI=1S/C20H26N2O3/c1-3-5-6-7-8-9-20(23)25-19-15-21-18(14-22-19)16-10-12-17(13-11-16)24-4-2/h10-15H,3-9H2,1-2H3 |
Clé InChI |
OYBVTQNHPXCCHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC1=NC=C(N=C1)C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


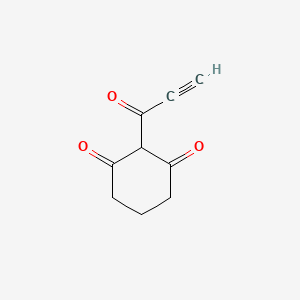

![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
